molecular formula C5F9IO B14516041 2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride CAS No. 62999-25-1

2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride

Cat. No.: B14516041
CAS No.: 62999-25-1
M. Wt: 373.94 g/mol
InChI Key: AHZJWMHSAWQPIH-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple fluorine atoms and an iodine atom, imparts distinct chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride typically involves the fluorination of appropriate precursors. One common method includes the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with iodine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure high purity and yield, often requiring multiple purification steps such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability imparted by the fluorine atoms.

    Addition Reactions: The presence of multiple fluorine atoms can facilitate addition reactions with certain reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. These reactions typically require controlled temperatures and inert atmospheres to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield fluorinated amides, while oxidation reactions may produce fluorinated carboxylic acids.

Scientific Research Applications

2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex fluorinated molecules, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Medicine: Fluorinated compounds are often explored for their potential in drug development, particularly in enhancing the stability and bioavailability of pharmaceuticals.

    Industry: It is used in the production of specialty polymers and surfactants, where its fluorinated structure imparts desirable properties such as chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can affect the reactivity and stability of the compound, influencing its behavior in chemical and biological systems. The pathways involved often include nucleophilic substitution and addition reactions, where the compound acts as an electrophile or nucleophile depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
  • 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
  • 1,1,2,2,3,3,4,4-Octafluoro-5-iodopentane

Uniqueness

2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity and stability compared to other fluorinated compounds. Its specific structure allows for unique interactions in chemical and biological systems, making it a valuable compound for specialized applications.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoro-5-iodopentanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F9IO/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZJWMHSAWQPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20605516
Record name 2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62999-25-1
Record name 2,2,3,3,4,4,5,5-Octafluoro-5-iodopentanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20605516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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